molecular formula C6H8N2O2 B1587201 2-Ethoxypyrimidin-4-ol CAS No. 25957-58-8

2-Ethoxypyrimidin-4-ol

Cat. No.: B1587201
CAS No.: 25957-58-8
M. Wt: 140.14 g/mol
InChI Key: CAMDHKGJRSRSJR-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an ethoxy group attached to the second carbon and a hydroxyl group attached to the fourth carbon of the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. Another method involves the reaction of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxypyrimidin-4-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Ethoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or enzymes involved in nucleic acid synthesis, thereby affecting cellular functions and proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxypyrimidin-4-ol is unique due to the presence of both an ethoxy and a hydroxyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDHKGJRSRSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395629
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-58-8
Record name 2-Ethoxypyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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